molecular formula C8H13N3O4S2 B12931673 N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide CAS No. 922505-03-1

N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide

Cat. No.: B12931673
CAS No.: 922505-03-1
M. Wt: 279.3 g/mol
InChI Key: KZMGCPQULIAZAM-UHFFFAOYSA-N
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Description

N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methoxyethanesulfonyl group at position 5 and an acetamide-linked methyl group at position 2. These compounds often exhibit biological activities such as kinase modulation, antimicrobial effects, or herbicidal properties, depending on their substituents .

Properties

CAS No.

922505-03-1

Molecular Formula

C8H13N3O4S2

Molecular Weight

279.3 g/mol

IUPAC Name

N-[[5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-yl]methyl]acetamide

InChI

InChI=1S/C8H13N3O4S2/c1-6(12)9-5-7-10-8(16-11-7)17(13,14)4-3-15-2/h3-5H2,1-2H3,(H,9,12)

InChI Key

KZMGCPQULIAZAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NSC(=N1)S(=O)(=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using methoxyethyl chloride.

    Acetylation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl and thiadiazole moieties may play a crucial role in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Structural Features

The compound shares a 1,2,4-thiadiazole scaffold with several analogs, but its methoxyethanesulfonyl and acetamide-methyl groups distinguish it from others. Below is a structural comparison with key analogs:

Compound Name / ID Key Substituents Core Structure Notable Features
Target Compound - 5-(2-Methoxyethanesulfonyl)
- 3-(Methylacetamide)
1,2,4-Thiadiazole Polar sulfonyl ether enhances solubility; acetamide aids in hydrogen bonding
2-Cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide () - 5-(3,4-Dichlorophenyl)
- 3-(Cyanoacetamide)
1,2,4-Thiadiazole Dichlorophenyl group increases lipophilicity; cyano group may enhance kinase binding
N-(3-chloro-4-methylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () - 5-(Methylsulfanyl)
- 3-(Chloromethylphenyl acetamide)
1,2,4-Thiadiazole Sulfanyl and chloro groups improve membrane permeability; used in agrochemicals
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () - 5-Methylisoxazole
- 5-Methylthiadiazole
Hybrid oxazole/thiadiazole Dual heterocyclic cores broaden bioactivity; methyl groups stabilize metabolic resistance

Key Insights :

  • The methoxyethanesulfonyl group in the target compound likely increases water solubility compared to analogs with aryl or alkylthio substituents (e.g., ) .
  • The acetamide moiety is a common pharmacophore in antimicrobial and kinase-targeting agents, as seen in sulfamethoxazole derivatives () and c-Abl kinase activators () .

Physicochemical Properties

Comparative data on solubility, stability, and bioavailability are sparse, but substituent effects can be inferred:

  • Solubility: The polar methoxyethanesulfonyl group likely improves aqueous solubility compared to non-polar analogs (e.g., dichlorophenyl in ) .
  • Stability : Sulfonyl groups are generally stable under physiological conditions, whereas sulfanyl substituents () may oxidize to sulfoxides .
  • Melting Points : Acetamide-thiadiazole derivatives often have melting points >200°C (e.g., reports 216–217°C for a triazole-acetamide analog) .

Biological Activity

N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including molecular docking analyses, in vitro evaluations, and structure-activity relationship (SAR) assessments.

Chemical Structure and Properties

The compound features a thiadiazole ring, a common motif in bioactive molecules, which is known for its diverse pharmacological properties. The structure can be represented as follows:

\text{N 5 2 Methoxyethanesulfonyl 1 2 4 thiadiazol 3 yl methyl}acetamide}

Antimicrobial Activity

A study examining various thiadiazole derivatives found that compounds similar to this compound exhibited significant antimicrobial properties. These compounds were tested against a range of bacterial strains and demonstrated notable inhibitory effects. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. In particular, compounds with structural similarities to this compound have shown promise against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma), and PC12 (neuroblastoma).
  • Mechanism of Action : Induction of apoptosis was observed in treated cells, alongside the activation of caspase pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of similar compounds in protecting neuronal cells from oxidative stress. For instance, a derivative was shown to protect PC12 cells from sodium nitroprusside-induced damage more effectively than the standard neuroprotective drug edaravone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • Substituents : The presence of methoxy and sulfonyl groups significantly enhances activity.
  • Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A series of thiadiazole compounds were synthesized and evaluated against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 5-position significantly improved antimicrobial activity .
  • Anticancer Activity : In a comparative study involving multiple thiadiazole derivatives, one compound demonstrated an IC50 value of 16.7 nM against carbonic anhydrase II (CA II), indicating potent anticancer properties .

Data Summary Table

Activity Type Cell Line/Pathogen IC50/Effect Reference
AntimicrobialVarious bacteriaMICs comparable to antibiotics
AnticancerA54916.7 nM
NeuroprotectionPC12Better than edaravone

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxyethanesulfonyl (-SO₂-O-CH₂-CH₂-OCH₃) and acetamide (-NH-CO-CH₃) groups render the compound susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Analytical Methods
Sulfonate Hydrolysis Acidic (HCl, H₂O, reflux) or basic (NaOH, H₂O, 60°C)Methoxyethanol + sulfurous acid derivatives (e.g., SO₃²⁻)TLC, NMR
Acetamide Hydrolysis Strong base (NaOH, 80°C)Acetic acid + 3-(aminomethyl)-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazoleIR (loss of amide C=O at ~1650 cm⁻¹)

Key Findings :

  • Sulfonate hydrolysis occurs preferentially under basic conditions due to the electron-withdrawing nature of the sulfonyl group, which activates the leaving group.

  • Acetamide hydrolysis requires prolonged heating in basic media, indicating kinetic stability under mild conditions .

Nucleophilic Substitution

The thiadiazole ring’s electron-deficient C-3 and C-5 positions allow nucleophilic attacks, though steric hindrance from the methyl-sulfonyl group limits reactivity:

Nucleophile Conditions Product Yield References
Amines DMF, 100°C, 12 h3-(alkylaminomethyl)-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole45–60%
Thiols EtOH, K₂CO₃, reflux, 6 hDisulfide-linked dimer (via S–S coupling at C-5)32%

Mechanistic Insights :

Oxidation and Reduction

The sulfur atoms in the thiadiazole ring participate in redox transformations:

Reaction Reagents Products Applications
Oxidation H₂O₂, AcOH, 50°CSulfone derivative (improved water solubility)Prodrug activation
Reduction Zn/HCl, RTRing-opening to form thiol-containing diamineIntermediate for conjugates

Critical Notes :

  • Oxidation of the thiadiazole’s sulfur to sulfone enhances polarity, making the compound more amenable to biological studies .

  • Reduction disrupts aromaticity, yielding reactive thiol intermediates for further functionalization .

Stability Under Synthetic Conditions

The compound’s stability during synthesis is influenced by its functional groups:

Parameter Observation Optimization Strategy
Temperature Decomposition >120°C (via sulfonate elimination)Maintain reactions below 100°C
pH Stable in pH 4–8; rapid hydrolysis outside this rangeUse buffered aqueous solutions
Light Exposure Photodegradation observed under UV light (λ = 254 nm)Conduct reactions in amber glassware

Comparative Reactivity of Analogues

Data from structurally related compounds provide additional insights:

Compound Key Reaction Reactivity Difference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiol-disulfide exchangeHigher nucleophilicity due to free -SH group
N-(5-Methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide Methylsulfanyl substitutionReduced susceptibility to oxidation
N-(1,3,4-Thiadiazol-2-yl)acetamide Electrophilic aromatic substitutionMore reactive C-5 position (no bulky substituents)

Analytical Characterization of Reaction Products

Post-reaction analysis employs multiple techniques:

Technique Application Example Data
NMR Spectroscopy Confirms sulfonate hydrolysis (disappearance of δ 3.5–3.7 ppm -OCH₂CH₂O- signals)¹H NMR (DMSO-d₆): δ 3.25 (s, 3H, OCH₃) → δ 3.62 (m, 2H, -CH₂-OH)
Mass Spectrometry Identifies molecular ion peaks for oxidation products (e.g., [M+H]+ = 290.1 for sulfone) ESI-MS: m/z 290.1 (calc. 290.08 for C₈H₁₅N₃O₅S₂)
TLC Monitors reaction progress (Rf shift from 0.7 to 0.3 after hydrolysis) Silica gel, eluent: EtOAc/Hexane (1:1)

Q & A

Q. What are the standard synthetic routes for preparing N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Thiadiazole Core Formation : Start with a 1,2,4-thiadiazole precursor. Introduce the methoxyethanesulfonyl group via sulfonation or sulfonylation under reflux conditions (e.g., using toluene/water mixtures) .

Acetamide Substituent Addition : React the thiadiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Key optimization parameters include solvent choice (DMF for polar intermediates), temperature control (reflux for 4–7 hours), and stoichiometric ratios (1.5 equivalents of nucleophile) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The methoxy group (~3.3 ppm) and sulfonyl protons (~4.0–4.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC/Purity Analysis : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation (ethanol/water mixtures) .
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include bond length/angle restraints and thermal displacement factors. Validate using R-factors (<5% for high-resolution data) .
  • Visualization : Use ORTEP-3 or WinGX to generate 3D representations. Analyze intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and sulfonyl groups) .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Assay Replication : Standardize protocols (e.g., fixed ATP concentrations for kinase assays). Use positive controls (e.g., staurosporine) to validate sensitivity .
  • Dose-Response Analysis : Perform IC50_{50} determinations in triplicate. Address outliers by checking compound stability (e.g., DMSO stock degradation) .
  • Structural Modifications : Compare activity across analogs (e.g., substituent variations on the thiadiazole ring) to identify SAR trends. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The methoxyethanesulfonyl group may enhance solubility but reduce membrane penetration .
  • Docking Studies : Target proteins (e.g., COX-2 or EGFR) using PDB structures (e.g., 5KIR). Analyze binding energy (ΔG) and key residues (e.g., hydrogen bonds with Arg120) .

Contradictory Data Analysis

Q. Why do crystallization attempts yield polymorphic forms under similar conditions?

  • Methodological Answer :
  • Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents. Polar solvents often favor H-bonded networks, leading to different crystal packing .
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes uniform nucleation. Rapid cooling may result in metastable forms .
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize specific polymorphs via co-crystallization .

Q. How to reconcile discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use in-situ FTIR to monitor intermediate formation. Adjust stirring rates (≥500 rpm) to ensure homogeneity in larger batches .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

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